molecular formula C10H16N6O2 B13966415 1,3-Propanediol, 2-((4,6-bis(1-aziridinyl)-s-triazin-2-yl)amino)- CAS No. 60819-41-2

1,3-Propanediol, 2-((4,6-bis(1-aziridinyl)-s-triazin-2-yl)amino)-

Cat. No.: B13966415
CAS No.: 60819-41-2
M. Wt: 252.27 g/mol
InChI Key: MRABZSNALSVEMX-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-((4,6-bis(1-aziridinyl)-s-triazin-2-yl)amino)- is a complex organic compound known for its unique chemical structure and properties This compound features a triazine ring substituted with aziridinyl groups and an amino linkage to a propanediol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediol, 2-((4,6-bis(1-aziridinyl)-s-triazin-2-yl)amino)- typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Aziridinyl Groups: Aziridinyl groups are introduced via nucleophilic substitution reactions, often using aziridine as a reagent.

    Attachment of the Propanediol Moiety: The final step involves the coupling of the triazine derivative with 1,3-propanediol under suitable conditions, such as the presence of a base or catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2-((4,6-bis(1-aziridinyl)-s-triazin-2-yl)amino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The aziridinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives.

Scientific Research Applications

1,3-Propanediol, 2-((4,6-bis(1-aziridinyl)-s-triazin-2-yl)amino)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-((4,6-bis(1-aziridinyl)-s-triazin-2-yl)amino)- involves its interaction with molecular targets through its functional groups. The aziridinyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The triazine ring may also interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Propanediol, 2-((4,6-dichloro-s-triazin-2-yl)amino)
  • 1,3-Propanediol, 2-((4,6-dimethoxy-s-triazin-2-yl)amino)
  • 1,3-Propanediol, 2-((4,6-bis(1-aziridinyl)-s-triazin-2-yl)amino)-

Uniqueness

1,3-Propanediol, 2-((4,6-bis(1-aziridinyl)-s-triazin-2-yl)amino)- is unique due to the presence of aziridinyl groups, which impart distinct reactivity and potential biological activity. This sets it apart from other triazine derivatives that may lack these functional groups.

Properties

CAS No.

60819-41-2

Molecular Formula

C10H16N6O2

Molecular Weight

252.27 g/mol

IUPAC Name

2-[[4,6-bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino]propane-1,3-diol

InChI

InChI=1S/C10H16N6O2/c17-5-7(6-18)11-8-12-9(15-1-2-15)14-10(13-8)16-3-4-16/h7,17-18H,1-6H2,(H,11,12,13,14)

InChI Key

MRABZSNALSVEMX-UHFFFAOYSA-N

Canonical SMILES

C1CN1C2=NC(=NC(=N2)NC(CO)CO)N3CC3

Origin of Product

United States

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